N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form the thiadiazole ring. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-(4-ethoxyphenyl)-2-azetidinone: A compound with potential antimicrobial activity.
Uniqueness
N-(4-ethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-10-6-4-9(5-7-10)13-12(16)11-8(2)14-15-18-11/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKDXNVTXYQQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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